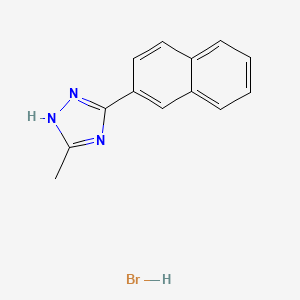
3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide
説明
3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3 and its molecular weight is 290.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that the compound may have a range of effects at the molecular and cellular level .
生物活性
3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common method includes the condensation of naphthalene derivatives with triazole precursors under acidic conditions. The yield and purity of the synthesized compound can be optimized through recrystallization and chromatographic techniques.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 1,2,4-triazole derivatives. For example:
- Activity Against Bacteria : The compound has shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. In a study involving derivatives of 1,2,4-triazoles, compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | S. aureus | 32 µg/mL |
| 3-Methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole | E. coli | 64 µg/mL |
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds in this class are often used as antifungal agents due to their mechanism of action targeting fungal cell membrane synthesis. While specific data for this compound is limited, related triazole derivatives have demonstrated significant antifungal activity against species such as Candida albicans .
Anti-inflammatory and Cytokine Modulation
Research has indicated that certain triazole derivatives can modulate inflammatory responses by affecting cytokine release. In vitro studies showed that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Case Studies
A recent study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among these derivatives:
- Case Study 1 : A derivative structurally similar to this compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.
特性
IUPAC Name |
5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.BrH/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZNAMMCMTZPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















